molecular formula C13H18O3 B8500663 3,4-Diisopropoxybenzaldehyde

3,4-Diisopropoxybenzaldehyde

Cat. No. B8500663
M. Wt: 222.28 g/mol
InChI Key: MDWHWNRETVPUMN-UHFFFAOYSA-N
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Patent
US07855194B2

Procedure details

The title compound was prepared by reaction of 3,4-dihydroxybenzaldehyde with 2-bromopropane in DMF using K2CO3 as base in analogy to the preparation of 3-ethoxy-4-methyl-benzaldehyde (intermediate D2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].Br[CH:12]([CH3:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].C(O[C:24]1[CH:25]=C(C=C[C:31]=1C)C=O)C>CN(C=O)C>[CH:12]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:24]([CH3:25])[CH3:31])[CH:5]=[O:6])([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=O)C=CC1OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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